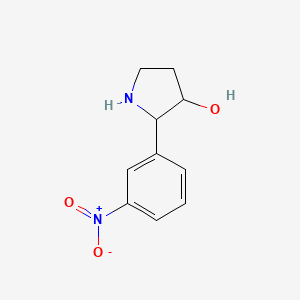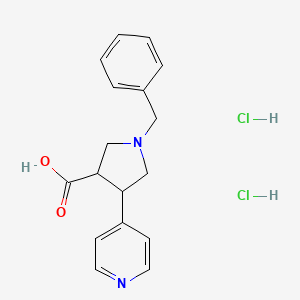
1-Benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C17H18N2O2.2ClH. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .
準備方法
The synthesis of 1-Benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and pyridinyl groups. The synthetic route may include:
Cyclization Reactions: Starting from acyclic precursors to form the pyrrolidine ring.
Functional Group Transformations: Introducing the benzyl and pyridinyl groups through various substitution reactions.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .
化学反応の分析
1-Benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen or carbon atoms.
Substitution: The benzyl and pyridinyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-Benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing biologically active compounds with potential therapeutic applications.
Biological Studies: The compound is used to study the structure-activity relationships of pyrrolidine derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for pharmaceutical and industrial applications.
作用機序
The mechanism of action of 1-Benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
類似化合物との比較
1-Benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: A simpler derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that may alter their biological properties.
Prolinol: A hydroxylated derivative with distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity compared to other pyrrolidine derivatives .
特性
分子式 |
C17H20Cl2N2O2 |
|---|---|
分子量 |
355.3 g/mol |
IUPAC名 |
1-benzyl-4-pyridin-4-ylpyrrolidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C17H18N2O2.2ClH/c20-17(21)16-12-19(10-13-4-2-1-3-5-13)11-15(16)14-6-8-18-9-7-14;;/h1-9,15-16H,10-12H2,(H,20,21);2*1H |
InChIキー |
QYHFIMDAAUCNBG-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=NC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


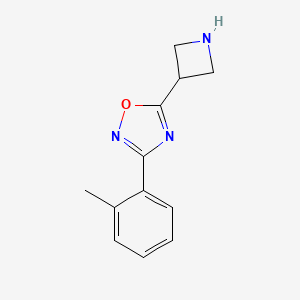
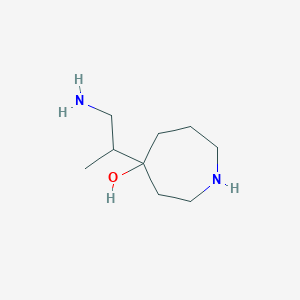
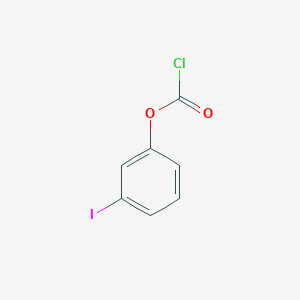
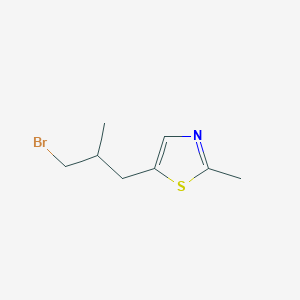

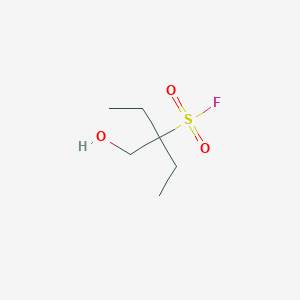

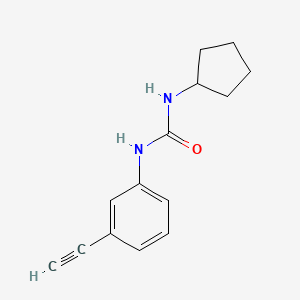
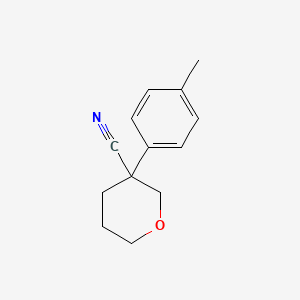

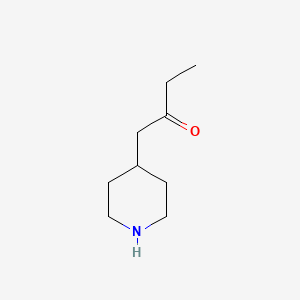
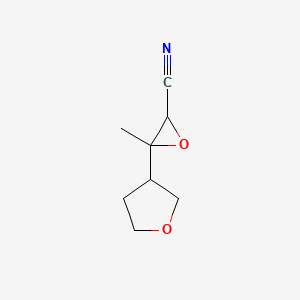
![4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine](/img/structure/B13206507.png)
